molecular formula C24H25N5O3S B2631176 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1031975-70-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Numéro de catalogue: B2631176
Numéro CAS: 1031975-70-8
Poids moléculaire: 463.56
Clé InChI: WDTUVBBPAGLWDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked via a sulfanylacetamide bridge to a pyrazine ring substituted with a 4-phenylpiperazine moiety. This compound’s design integrates heterocyclic and aromatic systems, which are commonly leveraged in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c30-22(27-18-6-7-20-21(16-18)32-15-14-31-20)17-33-24-23(25-8-9-26-24)29-12-10-28(11-13-29)19-4-2-1-3-5-19/h1-9,16H,10-15,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUVBBPAGLWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the phenylpiperazine is introduced to the intermediate compound.

    Attachment of the Pyrazinylsulfanyl Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the compound into different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves several steps that typically include the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with piperazine and pyrazine-based sulfanyl acetamides. Structural characterization is commonly performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
  • Infrared (IR) Spectroscopy : To identify functional groups.
  • Mass Spectrometry : For molecular weight determination.

Antidiabetic Potential

Recent studies have indicated that derivatives of the benzodioxin structure, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide, exhibit significant α-glucosidase inhibitory activity , suggesting potential use in managing diabetes by slowing carbohydrate absorption in the intestines .

Neuropharmacological Effects

Compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have been explored for their neuropharmacological effects. The interaction of piperazine and pyrazine moieties with neurotransmitter systems indicates potential applications in treating neurological disorders such as anxiety and depression. The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain .

Antimicrobial Activity

Research also highlights the antimicrobial properties of benzodioxin derivatives. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance .

Case Study 1: Antidiabetic Activity

In a study evaluating various benzodioxin derivatives for their antidiabetic properties, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide was found to inhibit α-glucosidase with an IC50 value comparable to established antidiabetic drugs. This finding supports its development as a therapeutic option for diabetes management .

Case Study 2: Neuropharmacological Screening

A pharmacological screening assessed the neuroactive properties of compounds containing the benzodioxin scaffold. N-(2,3-dihydro-1,4-benzodioxin) derivatives demonstrated significant anxiolytic effects in animal models, suggesting their potential use in treating anxiety disorders through modulation of serotonin pathways .

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationReference
N-(2,3-dihydro-1,4-benzodioxin) benzenesulfonamideStructureAntidiabetic
N-(2,3-dihydrobenzodioxin) derivativesStructureNeuropharmacological
Other benzodioxin derivativesStructureAntimicrobial

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and phenylpiperazine moiety may play crucial roles in binding to these targets, leading to the modulation of biological pathways. The pyrazinylsulfanyl group may also contribute to the compound’s activity by interacting with different cellular components.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Target Compound: The phenylpiperazine-pyrazine system may enhance CNS penetration and receptor binding, contrasting with the triazole-pyridine () and thienopyrimidinone () analogs.
  • Electronic and Solubility Profiles : The methoxy group in ’s analog and the pyridine in ’s compound likely influence solubility and hydrogen-bonding capacity compared to the target compound’s piperazine.

Pharmacological and Physicochemical Properties

  • Bioactivity : While 7l demonstrates antimicrobial efficacy, the target compound’s pyrazine-piperazine scaffold suggests divergent targets, possibly serotonin or dopamine receptors.
  • Synthetic Accessibility : Compounds like 7l are synthesized via sequential sulfonylation and acetamide coupling , whereas the target compound likely requires pyrazine functionalization, which may involve more complex regioselective steps.

Activité Biologique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its enzyme inhibitory effects, potential therapeutic applications, and relevant case studies.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane and acetamide moieties. Specifically, the compound has been investigated for its inhibitory activity against:

  • Acetylcholinesterase (AChE) : Important in the treatment of Alzheimer's disease.
  • Butyrylcholinesterase (BChE) : Also relevant for Alzheimer's and other neurodegenerative disorders.

In a study conducted on similar compounds, it was found that many derivatives exhibited substantial inhibitory activity against AChE and BChE. For instance, certain sulfonamide derivatives were reported to have IC50 values indicating effective inhibition of these enzymes, suggesting that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide may exhibit similar properties .

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase157.31
Butyrylcholinesterase46.42

Antimicrobial Activity

Compounds with similar structures have also been screened for antimicrobial activities against various pathogens. While specific data on this compound is limited, related benzodioxane derivatives have shown promising results against bacteria such as Escherichia coli and Staphylococcus aureus .

Study 1: Inhibitory Activity Assessment

In a comparative study of sulfonamide derivatives containing the benzodioxane moiety, researchers synthesized several compounds and tested their inhibitory effects on AChE and BChE. The findings indicated that compounds with the benzodioxane structure exhibited significant inhibition of AChE (IC50 values ranging from 100 to 200 µM) while showing even stronger inhibition against BChE .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide to target enzymes. The results suggested favorable interactions with the active sites of both AChE and BChE, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide, and how are intermediates characterized?

  • Synthesis Steps :

Formation of the benzodioxin core via cyclization of catechol derivatives with dibromoethane under basic conditions .

Introduction of the pyrazine-sulfanyl moiety via nucleophilic substitution at the pyrazine ring, using thiourea or thiol reagents .

Coupling with the 4-phenylpiperazine group via Buchwald-Hartwig amination or SNAr reactions .

  • Characterization Methods :

  • TLC for reaction progress monitoring.
  • IR Spectroscopy to confirm functional groups (e.g., sulfanyl S-H stretch at ~2550 cm⁻¹) .
  • ¹H/¹³C NMR for structural elucidation, focusing on aromatic protons (δ 6.5–8.5 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .

Q. How can researchers optimize reaction yields for multi-step syntheses of this compound?

  • Methodological Strategies :

  • Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading) .
  • Employ continuous flow reactors for exothermic or air-sensitive steps to enhance reproducibility .
  • Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization .
    • Critical Parameters :
  • Maintain anhydrous conditions for sulfanyl group incorporation to avoid oxidation .
  • Optimize reaction time for piperazine coupling to prevent over-alkylation .

Advanced Research Questions

Q. What experimental approaches are used to resolve contradictions in structure-activity relationships (SAR) for this compound?

  • Case Study : Discrepancies in the role of the sulfanyl group vs. benzodioxin moiety in kinase inhibition .
  • Resolution Methods :

Site-directed mutagenesis of kinase binding pockets to isolate interactions .

Computational docking (e.g., AutoDock Vina) to model ligand-receptor binding modes .

Pharmacophore mapping to identify critical substituents using software like Schrödinger .

  • Data Integration : Cross-validate SAR with enzymatic assays (IC₅₀ measurements) and cellular viability tests .

Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical studies?

  • Key Metrics :

  • Solubility : Shake-flask method with HPLC quantification in PBS (pH 7.4) .
  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS .
  • Plasma Protein Binding : Ultrafiltration followed by LC-MS/MS .
    • Advanced Tools :
  • PAMPA (Parallel Artificial Membrane Permeability Assay) for blood-brain barrier penetration prediction .
  • Caco-2 cell monolayers to assess intestinal absorption .

Q. What strategies mitigate off-target effects during biological activity studies?

  • Experimental Design :

Kinase Profiling Panels : Screen against 100+ kinases to identify selectivity (e.g., Eurofins KinaseProfiler) .

Cellular Thermal Shift Assay (CETSA) to confirm target engagement in live cells .

  • Data Interpretation :

  • Use STRING database to map off-target pathways and prioritize orthogonal assays .

Q. How can computational methods guide the design of analogs with improved potency?

  • Workflow :

QSAR Modeling : Train models on IC₅₀ data from analogs to predict activity .

Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications .

  • Validation : Synthesize top-ranked analogs and test in enzymatic assays .

Q. What methods are used to analyze conflicting toxicity data in in vitro vs. in vivo models?

  • Case Example : Discrepancies in hepatotoxicity observed in HepG2 cells vs. rodent models .
  • Resolution Steps :

Metabolite Identification : Use LC-HRMS to compare in vitro and in vivo metabolite profiles .

CYP450 Inhibition Assays : Test if toxicity arises from metabolic activation .

Transcriptomics : Compare gene expression changes across models (RNA-seq) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.